N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, hereafter referred to as N-[2-(3,4-DETP)], is an organic compound that has been studied for its potential applications in the field of scientific research. N-[2-(3,4-DETP)] is a small molecule that can be used as a synthetic tool in various laboratory experiments, as it is known to be a potent inhibitor of certain enzymes.
Scientific Research Applications
Agrochemical Applications : A study conducted by Dotsenko et al. (2023) on similar compounds, including the use of morpholine, found that certain compounds exhibited moderate growth-stimulating effects on sunflower seedlings and were recognized as strong herbicide safeners. This suggests potential agrochemical applications of N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide in enhancing plant growth and protecting crops from herbicidal damage (Dotsenko et al., 2023).
Antimicrobial Properties : Research by Desai et al. (2011) and others on compounds with morpholine moieties has shown significant in vitro antibacterial and antifungal activities. This indicates the potential of this compound in developing new antimicrobial agents (Desai et al., 2011).
Cancer Research : Lu et al. (2017) synthesized a compound involving morpholine that demonstrated effective inhibition on the proliferation of cancer cell lines. This suggests that this compound could potentially be explored for its antiproliferative properties in cancer research (Lu et al., 2017).
Neurological Applications : Wu et al. (2003) reported the synthesis of a morpholine-containing compound with significant activity in a model of migraine. This indicates potential neurological applications for this compound, particularly in the treatment or study of migraine and related disorders (Wu et al., 2003).
Potential in Medical Imaging : García et al. (2014) explored compounds with morpholine for developing tracers for medical imaging, particularly in PET scans. This suggests that this compound could be useful in the development of novel imaging agents (García et al., 2014).
Mechanism of Action
ML262, also known as N-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide, is a small molecule drug with a unique mechanism of action. It has been studied for its potential role in treating non-alcoholic fatty liver disease .
Target of Action
The primary target of ML262 is the process of hepatic lipid droplet formation . Lipid droplets are cellular organelles that store neutral lipids and are involved in lipid metabolism. They play a significant role in conditions like non-alcoholic fatty liver disease .
Mode of Action
ML262 acts as an inhibitor of hepatic lipid droplet formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their production .
Biochemical Pathways
It is known that the compound interferes with lipid metabolism, specifically the formation of lipid droplets in the liver .
Result of Action
The inhibition of hepatic lipid droplet formation by ML262 can potentially reduce the accumulation of lipids in the liver, a key characteristic of non-alcoholic fatty liver disease .
Biochemical Analysis
Biochemical Properties
ML262 plays a significant role in biochemical reactions, particularly in the formation of hepatic lipid droplets . It does not induce cytotoxicity or inhibit fatty acid uptake
Cellular Effects
ML262 has been observed to have effects on various types of cells and cellular processes . It influences cell function by inhibiting the formation of hepatic lipid droplets . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
The molecular mechanism of action of ML262 involves its role as an inhibitor of hepatic lipid droplet formation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML262 have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being collected.
Dosage Effects in Animal Models
The effects of ML262 vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
ML262 is involved in metabolic pathways related to the formation of hepatic lipid droplets . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-3-32-23-11-10-20(18-24(23)33-4-2)12-13-28-26(30)25-19-22(21-8-6-5-7-9-21)27(34-25)29-14-16-31-17-15-29/h5-11,18-19H,3-4,12-17H2,1-2H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRACSVZNIKMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the stability of ML262 under different conditions?
A: Research indicates that ML262 demonstrates varying stability profiles depending on the solvent system. [, ] For instance, Figure 6a in one study investigates the stability of ML262 in a 50% acetonitrile: 1X PBS solution. [] A separate study explores its stability in a 50% acetonitrile: water solution, as depicted in Figure 6b. [] These findings suggest that the choice of solvent system might significantly influence the stability of ML262.
Q2: Are there any insights into the physicochemical properties of ML262?
A: Yes, calculated properties of ML262, alongside a related compound (ML261), are available in Table 2 of one study. [] While the specific properties discussed are not mentioned in the abstract, this table likely offers valuable information on characteristics like molecular weight, logP, and other parameters relevant to its pharmacological profile.
Q3: Is there information about the synthesis of ML262?
A: Scheme 2 outlines the synthetic route employed to produce ML262, including the specific conditions utilized. [] While the abstract does not delve into the details of the synthetic steps, this information would be crucial for researchers interested in reproducing or modifying the synthesis of this compound.
Q4: Has ML262 been submitted to any compound libraries?
A: Yes, Table 4 reveals that ML262, along with analogs, has been submitted to the MLSMR (BioFocus DPI) as potential lipid droplet inhibitors. [] This submission suggests that researchers are actively investigating its potential as a tool compound or lead molecule for targeting lipid droplets.
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